Sozoiodolic acid
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Overview
Description
Sozoiodolic acid, also known as 4-hydroxy-3,5-diiodobenzenesulfonic acid, is an organosulfur compound with the molecular formula C6H4I2O4S. It is characterized by the presence of two iodine atoms and a sulfonic acid group attached to a benzene ring. This compound is known for its diagnostic applications, particularly in radiopaque media for retrograde pyelography .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sozoiodolic acid can be synthesized by iodizing potassium p-phenolsulfonic acid using iodine monochloride (ICl) or a combination of potassium iodide (KI) and potassium iodate (KIO3) . The reaction typically involves the following steps:
- Dissolve potassium p-phenolsulfonic acid in water.
- Add iodine monochloride or a mixture of potassium iodide and potassium iodate to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: Sozoiodolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The iodine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
- Oxidation of this compound can lead to the formation of iodinated benzenesulfonic acids.
- Reduction reactions may yield hydroxybenzenesulfonic acids.
- Substitution reactions can produce various derivatives depending on the substituent introduced .
Scientific Research Applications
Sozoiodolic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other iodinated compounds.
Biology: Its derivatives are used in biochemical assays and as diagnostic agents.
Medicine: this compound and its derivatives are employed in radiopaque media for imaging techniques such as retrograde pyelography.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sozoiodolic acid involves its interaction with molecular targets through its iodine and sulfonic acid groups. The iodine atoms facilitate the formation of radiopaque complexes, making it useful in diagnostic imaging. The sulfonic acid group enhances its solubility in water and other solvents, aiding in its application in various chemical reactions .
Comparison with Similar Compounds
Sozoiodolic acid can be compared with other iodinated benzenesulfonic acids, such as:
4-hydroxy-3,5-diiodobenzenesulfonic acid: Similar in structure but may differ in the position of functional groups.
2,6-diiodophenol-4-sulfonic acid: Another iodinated benzenesulfonic acid with different iodine positions.
Uniqueness: this compound is unique due to its specific iodine and sulfonic acid group positions, which confer distinct chemical properties and reactivity. Its high solubility and ability to form radiopaque complexes make it particularly valuable in diagnostic applications .
Properties
CAS No. |
554-71-2 |
---|---|
Molecular Formula |
C6H4I2O4S |
Molecular Weight |
425.97 g/mol |
IUPAC Name |
4-hydroxy-3,5-diiodobenzenesulfonic acid |
InChI |
InChI=1S/C6H4I2O4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,(H,10,11,12) |
InChI Key |
WUFWNWSUSBGBSH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1I)O)I)S(=O)(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)S(=O)(=O)O |
554-71-2 49558-23-8 515-44-6 |
|
Related CAS |
49558-23-8 (unspecified hydrochloride salt) 515-43-5 (sozoiodole-mercury salt/solvate) 6160-08-3 (sozoiodole sodium dihydrate salt/solvate) 6160-09-4 (sozoiodole-zinc hexahydrate salt/solvate) 6160-10-7 (sozoiodolic acid trihydrate salt/solvate) |
Synonyms |
Dijozol Optojod sozoiodolic acid sozoiodolic acid, sodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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